REACTION_CXSMILES
|
C(OC([N:8]1[C:12]([C:13]2[CH:18]=[CH:17][C:16]([NH:19][S:20]([CH2:23][CH3:24])(=[O:22])=[O:21])=[CH:15][CH:14]=2)=[CH:11][CH:10]=[C:9]1[C:25]#[N:26])=O)(C)(C)C>CC(N(C)C)=O>[C:25]([C:9]1[NH:8][C:12]([C:13]2[CH:14]=[CH:15][C:16]([NH:19][S:20]([CH2:23][CH3:24])(=[O:22])=[O:21])=[CH:17][CH:18]=2)=[CH:11][CH:10]=1)#[N:26]
|
Name
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Tert-butyl-2-cyano-5-{4-{(ethylsulfonyl)amino]phenyl}-1H-pyrrole-1-carboxylate
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Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(=CC=C1C1=CC=C(C=C1)NS(=O)(=O)CC)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel Flash Chromatography (hexane/ethyl acetate; 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(N1)C1=CC=C(C=C1)NS(=O)(=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |